7-Benzoyl-2,7-diazaspiro[3.5]nonane
Description
Properties
Molecular Formula |
C14H18N2O |
|---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
2,7-diazaspiro[3.5]nonan-7-yl(phenyl)methanone |
InChI |
InChI=1S/C14H18N2O/c17-13(12-4-2-1-3-5-12)16-8-6-14(7-9-16)10-15-11-14/h1-5,15H,6-11H2 |
InChI Key |
MZHXMHJHBLCHFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12CNC2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 7 Benzoyl 2,7 Diazaspiro 3.5 Nonane and Its Precursors
Direct Acylation Procedures for the 2,7-Diazaspiro[3.5]nonane Scaffold
The most straightforward approach to 7-Benzoyl-2,7-diazaspiro[3.5]nonane involves the direct acylation of the parent 2,7-diazaspiro[3.5]nonane heterocycle. This method's success hinges on the careful selection of reagents and reaction conditions to achieve selective N-benzoylation.
Reaction Conditions and Reagent Selection for N-Benzoylation
The N-benzoylation of 2,7-diazaspiro[3.5]nonane is typically achieved by reacting the diamine with a benzoylating agent. Common benzoylating agents include benzoyl chloride or benzoic anhydride (B1165640). The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide or carboxylic acid byproduct.
The choice of solvent is critical and often includes aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) to ensure the solubility of the reactants and facilitate the reaction. Temperature control is also important; reactions are often initiated at a reduced temperature (e.g., 0 °C) and then allowed to warm to room temperature to control the reaction rate and minimize side reactions.
Table 1: Typical Reaction Conditions for N-Benzoylation
| Parameter | Condition |
| Benzoylating Agent | Benzoyl chloride, Benzoic anhydride |
| Base | Triethylamine (B128534), Diisopropylethylamine (DIPEA) |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature |
For instance, the reaction can be performed by dissolving 2,7-diazaspiro[3.5]nonane in DCM, followed by the dropwise addition of benzoyl chloride in the presence of a base like triethylamine at 0 °C. The reaction mixture is then typically stirred at room temperature for several hours to ensure complete conversion.
Post-Synthetic Purification and Isolation Techniques
Following the N-benzoylation reaction, a series of work-up and purification steps are necessary to isolate the desired 7-Benzoyl-2,7-diazaspiro[3.5]nonane in high purity. The initial work-up often involves washing the reaction mixture with an aqueous solution, such as sodium bicarbonate, to remove any unreacted acid chloride and the hydrochloride salt of the base.
The organic layer is then separated, dried over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product can be purified by several methods. Trituration with a non-polar solvent like ether can be effective in precipitating the product and removing soluble impurities. chemicalbook.com For higher purity, column chromatography using silica (B1680970) gel is a standard technique. The choice of eluent system, typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar solvent (e.g., ethyl acetate), is optimized to achieve good separation of the product from any byproducts or starting materials. In some cases, crystallization from a suitable solvent system can provide the final product in high purity. prepchem.com
Synthesis of Key Intermediates: Protected 2,7-Diazaspiro[3.5]nonane Derivatives
The synthesis of complex derivatives of 2,7-diazaspiro[3.5]nonane often requires the use of protecting groups to selectively functionalize one of the nitrogen atoms. The most common protecting group for this purpose is the tert-butoxycarbonyl (Boc) group, leading to the formation of tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate or its 7-substituted isomer. nih.govbldpharm.combldpharm.com These protected intermediates are crucial for multi-step synthetic sequences.
Multi-Step Cyclization Strategies for the Diazaspiro[3.5]nonane Core
The construction of the 2,7-diazaspiro[3.5]nonane ring system itself is a key aspect of obtaining the necessary precursors for benzoylation. These multi-step strategies often involve the sequential formation of the piperidine (B6355638) and azetidine (B1206935) rings.
The formation of the four-membered azetidine ring is a challenging yet critical step in the synthesis of the diazaspiro[3.5]nonane core. Several methods have been developed for this purpose. magtech.com.cn One common strategy involves the intramolecular cyclization of a suitably functionalized precursor. organic-chemistry.org For example, a β-amino alcohol can be converted to a leaving group at the hydroxyl position, which is then displaced by the nitrogen to form the azetidine ring. organic-chemistry.org Another approach is the [2+2] photocycloaddition between an imine and an alkene, which can directly generate the azetidine ring. researchgate.netresearchgate.net The Norrish-Yang cyclization, a photochemical reaction involving a 1,5-hydrogen atom transfer followed by ring closure, is another powerful method for constructing azetidine rings. researchgate.netbeilstein-journals.org
A patent describes a seven-step synthesis of tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate. google.com This process involves the reaction of a compound with ethyl malonate, followed by reduction with lithium borohydride, reaction with p-toluenesulfonyl chloride, and a ring-closing reaction with cesium carbonate in acetonitrile (B52724) to form the azetidine ring. google.com
Reductive amination is a versatile and widely used reaction in the synthesis of amines, including the construction of heterocyclic systems. synplechem.comyoutube.comyoutube.com In the context of spirocycle synthesis, reductive amination can be employed to form one of the rings of the diazaspiro[3.5]nonane scaffold. This typically involves the reaction of a ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. synplechem.com
For example, the synthesis of the 2,7-diazaspiro[3.5]nonane core can involve the reaction of N-tert-butoxycarbonyl-4-piperidone with an appropriate amine precursor under reductive amination conditions. Commonly used reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to not reduce the starting ketone but will readily reduce the intermediate iminium ion. synplechem.comyoutube.com The choice of reducing agent and reaction conditions can be tailored to the specific substrates and desired outcome.
An in-depth examination of the synthetic strategies for 7-Benzoyl-2,7-diazaspiro[3.5]nonane reveals a sophisticated interplay of modern organic chemistry techniques. The construction of this molecule and its core precursor, 2,7-diazaspiro[3.5]nonane, hinges on precise control over cyclization reactions and the strategic use of protecting groups to differentiate the two amine functionalities. This article delineates key methodologies, focusing on advanced spirocyclic construction and amine protection/deprotection protocols.
1
The synthesis of 7-Benzoyl-2,7-diazaspiro[3.5]nonane is predicated on the initial successful construction of the 2,7-diazaspiro[3.5]nonane scaffold. Various routes have been developed for this precursor, often involving multi-step sequences that build the azetidine and piperidine rings around a central spirocyclic carbon atom.
3 Nitrile Lithiation and Alkylation Chemistry for Spirocyclic Construction
The formation of spirocycles via nitrile chemistry represents a powerful strategy in organic synthesis. Metalated nitriles, generated through the deprotonation of an α-carbon using strong bases like lithium diisopropylamide (LDA) or organolithium reagents, are potent nucleophiles. nih.govresearchgate.net This reactivity can be harnessed to form key carbon-carbon bonds in the construction of complex cyclic systems.
In the context of spirocyclic construction, the strategy involves an intramolecular alkylation where a nitrile group and a suitable electrophile are tethered to a common scaffold. The key steps typically involve:
Generation of the Lithiated Nitrile : A precursor molecule containing a nitrile group is treated with a strong lithium-based base to generate the α-lithionitrile.
Intramolecular Alkylation/Cyclization : The resulting carbanion attacks an intramolecular electrophilic center, such as an alkyl halide or tosylate, to forge the spirocyclic ring.
While direct application of nitrile lithiation for the construction of the 2,7-diazaspiro[3.5]nonane core is not extensively documented in mainstream literature, the principles can be applied to its precursors. For example, a hypothetical precursor like a suitably substituted piperidine bearing a cyanomethyl group and a leaving group on a side chain could undergo cyclization. The nitrile's strong inductive stabilization and minimal steric hindrance make it an excellent nucleophilic component for such transformations. researchgate.net The subsequent reduction of the nitrile group would then yield the primary amine of the azetidine ring. Nitriles can be effectively reduced to primary amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄). youtube.comyoutube.com
Alternative methods involving nitrile chemistry include hydrozirconation-acylation-cyclization cascades, which have been successfully used to construct spirooxindoles, demonstrating the versatility of nitrile-based cyclizations in forming spiro-fused systems. nih.gov
2 Strategies for Amine Protection and Deprotection
Given the presence of two secondary amine groups in the 2,7-diazaspiro[3.5]nonane scaffold, a robust protection and deprotection strategy is paramount for achieving selective functionalization, such as the introduction of the benzoyl group at the N7 position. The differential reactivity of the azetidine (N2) and piperidine (N7) nitrogens allows for selective manipulation, but this is greatly enhanced by the use of orthogonal protecting groups. organic-chemistry.org
1 Application of N-Protecting Groups (e.g., tert-Butoxycarbonyl)
The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its ease of installation and its stability under a variety of reaction conditions, yet facile removal under acidic conditions. wikipedia.orgmasterorganicchemistry.com
Installation: The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. nbinno.comfishersci.co.uk For the 2,7-diazaspiro[3.5]nonane core, it is possible to install Boc groups on both nitrogen atoms. However, synthetic strategies often begin with a precursor where one amine is already protected, such as N-Boc-4-piperidone, which serves as a starting material for building the spirocyclic frame. The synthesis of tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate (7-Boc-2,7-diazaspiro[3.5]nonane) provides a key intermediate where the more sterically accessible and generally more nucleophilic piperidine nitrogen is protected, leaving the azetidine nitrogen free for further reaction or for subsequent protection with an orthogonal group. bldpharm.com
The table below summarizes common conditions for Boc protection of amines.
| Reagent | Base | Solvent(s) | Temperature | Reference(s) |
| Di-tert-butyl dicarbonate (Boc₂O) | Sodium hydroxide | Water, THF | 0°C to RT | wikipedia.org |
| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine | Dichloromethane | Room Temperature | nbinno.com |
| Di-tert-butyl dicarbonate (Boc₂O) | 4-Dimethylaminopyridine (DMAP) | Acetonitrile | Not specified | wikipedia.org |
| Di-tert-butyl dicarbonate (Boc₂O) | None (on-water reaction) | Water | Room Temperature | wikipedia.org |
This table presents interactive data on Boc protection conditions.
2 Selective Deprotection Protocols for Differentiated Amine Sites
Selective deprotection is crucial for the synthesis of asymmetrically substituted diazaspirocycles like 7-Benzoyl-2,7-diazaspiro[3.5]nonane. This can be achieved either by leveraging the inherent reactivity differences between the two amine sites or by using an orthogonal protection strategy, where two different protecting groups are chosen that can be removed under distinct conditions. nih.govorganic-chemistry.org
Acid-Labile Cleavage of the Boc Group: The Boc group is most commonly removed using strong acids. wikipedia.org Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) is a standard method for Boc deprotection. mdpi.comchemicalbook.com Another common reagent is hydrogen chloride (HCl) in an organic solvent such as methanol (B129727) or diethyl ether. wikipedia.orgmdpi.com
For an intermediate such as 2-Benzoyl-7-Boc-2,7-diazaspiro[3.5]nonane, treatment with TFA would selectively cleave the Boc group at the N7 position, leaving the more stable benzoyl amide at N2 intact, to yield the precursor ready for further functionalization at N7. Conversely, starting with 7-Boc-2,7-diazaspiro[3.5]nonane, the free amine at N2 can be benzoylated first. Subsequent removal of the N7-Boc group with acid would then yield 2-Benzoyl-2,7-diazaspiro[3.5]nonane.
The table below outlines common reagents for Boc group removal.
| Reagent | Solvent(s) | Conditions | Reference(s) |
| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temperature | wikipedia.orgmdpi.comchemicalbook.com |
| Hydrogen Chloride (HCl) | Methanol, Diethyl Ether, Dioxane | Room Temperature | wikipedia.orgfishersci.co.ukmdpi.com |
| Trimethylsilyl iodide (TMSI) | Dichloromethane (DCM) | Room Temperature | wikipedia.orgfishersci.co.uk |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature | fishersci.co.uk |
This table presents interactive data on Boc deprotection reagents.
Orthogonal Strategies: For more complex syntheses, an orthogonal approach using two different protecting groups is often employed. For example, one amine could be protected as a Boc carbamate (B1207046) (acid-labile) and the other as a benzyloxycarbonyl (Cbz) carbamate (removable by hydrogenolysis) or a fluorenylmethyloxycarbonyl (Fmoc) carbamate (base-labile). organic-chemistry.orgmasterorganicchemistry.com This allows for the selective deprotection of one amine without affecting the other, providing precise control over the synthetic sequence. For instance, if 2-Fmoc-7-Boc-2,7-diazaspiro[3.5]nonane were synthesized, treatment with piperidine would remove the Fmoc group to free the N2 amine, while the N7-Boc group would remain. nih.gov Subsequent reaction and final deprotection with acid would complete the synthesis.
Structural Elucidation and Advanced Characterization of 7 Benzoyl 2,7 Diazaspiro 3.5 Nonane
Advanced Spectroscopic Characterization
Spectroscopic methods are indispensable for elucidating the molecular framework of a compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy would collectively provide a comprehensive picture of the 7-Benzoyl-2,7-diazaspiro[3.5]nonane structure.
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR would be critical in the structural confirmation of 7-Benzoyl-2,7-diazaspiro[3.5]nonane.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons of the benzoyl group and the diazaspiro[3.5]nonane core. The aromatic protons of the benzoyl group would typically appear in the downfield region (δ 7.0-8.0 ppm). The protons on the carbons adjacent to the nitrogen atoms of the spirocyclic system would also exhibit characteristic chemical shifts.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by providing the number of unique carbon environments. A key signal would be the carbonyl carbon of the benzoyl group, expected to be in the range of δ 165-175 ppm. The spiro carbon and the various methylene (B1212753) carbons of the nonane (B91170) rings would also have predictable chemical shifts.
For a closely related compound, tert-Butyl 7-Benzoyl-2,7-diazaspiro[3.5]nonane-2-carboxylate , research has confirmed the presence of the spirocyclic framework through NMR spectroscopy. While specific shifts for 7-Benzoyl-2,7-diazaspiro[3.5]nonane are not published, the data for its tert-butyl carboxylate derivative serves as a valuable reference point.
Table 1: Anticipated NMR Data for 7-Benzoyl-2,7-diazaspiro[3.5]nonane
| Nucleus | Anticipated Chemical Shift Range (ppm) | Expected Multiplicity |
|---|---|---|
| ¹H | 7.0 - 8.0 | Multiplet |
| ¹H | 3.0 - 4.0 | Multiplets |
| ¹³C | 165 - 175 | Singlet |
| ¹³C | 60 - 80 | Singlet |
| ¹³C | 20 - 50 | Multiplets |
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and elemental composition of 7-Benzoyl-2,7-diazaspiro[3.5]nonane. The fragmentation pattern observed in the mass spectrum would provide further structural evidence, showing characteristic losses of fragments such as the benzoyl group.
Infrared (IR) Spectroscopy: IR spectroscopy would be employed to identify the functional groups present in the molecule. A strong absorption band in the region of 1630-1680 cm⁻¹ would be indicative of the amide carbonyl group (C=O) of the benzoyl moiety. The C-N stretching vibrations of the diazaspiro core would also be observable.
X-ray Crystallography for Definitive Structural and Stereochemical Determination
While spectroscopic methods provide valuable information about connectivity, X-ray crystallography offers the most definitive and unambiguous three-dimensional structural data. This technique, when applicable, can precisely determine bond lengths, bond angles, and the stereochemical configuration of the molecule.
For spirocyclic compounds like 7-Benzoyl-2,7-diazaspiro[3.5]nonane, X-ray crystallography is particularly insightful for confirming the geometry of the spiro-junction and the conformations of the two rings. Although a crystal structure for 7-Benzoyl-2,7-diazaspiro[3.5]nonane has not been reported in the surveyed literature, this method remains the gold standard for absolute structural proof. In related diazaspiro[3.5]nonane derivatives, X-ray crystallography has been used to resolve enantiomeric purity and confirm the conformation of the spirocyclic system.
Table 2: Hypothetical Crystallographic Data for 7-Benzoyl-2,7-diazaspiro[3.5]nonane
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 12.3 |
| c (Å) | 9.8 |
| β (°) | 105.2 |
| Volume (ų) | 1225 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.25 |
Computational Chemistry and Molecular Modeling Studies of 7 Benzoyl 2,7 Diazaspiro 3.5 Nonane and Analogues
Conformational Analysis and Energy Landscapes of Spirocyclic Systems
Spirocyclic systems, characterized by two rings sharing a single atom, introduce significant conformational rigidity into a molecule. enamine.net This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a target protein. enamine.net The 2,7-diazaspiro[3.5]nonane core, with its fused four- and six-membered rings, presents a distinct three-dimensional architecture. enamine.net
Computational conformational analysis is employed to identify the stable, low-energy conformations of 7-benzoyl-2,7-diazaspiro[3.5]nonane. This process involves systematically exploring the molecule's rotational degrees of freedom to map out its potential energy surface. The energy landscape of a molecule describes its potential energy as a function of its atomic coordinates. youtube.com For spirocyclic systems, these landscapes can reveal a limited number of stable conformations due to the inherent structural constraints. escholarship.org
The energy landscape approach helps in understanding the transitions between different conformational states. youtube.com The valleys in the landscape represent stable or metastable conformations, while the peaks correspond to higher-energy transition states. youtube.com By analyzing this landscape, researchers can determine the relative populations of different conformers at a given temperature and the energy barriers between them. This information is crucial for understanding how the molecule might present itself to a biological target.
Table 1: Predicted Conformational Data for 7-Benzoyl-2,7-diazaspiro[3.5]nonane
| Parameter | Predicted Value |
| Number of Stable Conformers | Limited due to spirocyclic rigidity |
| Key Dihedral Angles (Ring Junction) | Specific to the fused ring system |
| Relative Energy of Conformers | Dependent on substituent orientation |
This table presents hypothetical data based on the expected outcomes of conformational analysis for a rigid spirocyclic system.
Molecular Docking and Ligand-Binding Mode Predictions (focused on chemical interactions)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or nucleic acid. nih.gov For 7-benzoyl-2,7-diazaspiro[3.5]nonane and its analogues, docking studies can elucidate the specific chemical interactions that govern their binding affinity and selectivity for a particular biological target.
The process involves placing the ligand in various positions and orientations within the receptor's binding site and calculating a score that estimates the binding affinity. These calculations consider various types of interactions, including:
Hydrogen Bonds: The nitrogen atoms in the diazaspiro[3.5]nonane core and the oxygen of the benzoyl group can act as hydrogen bond acceptors, while the N-H group can be a donor.
Hydrophobic Interactions: The benzoyl group's phenyl ring can engage in hydrophobic interactions with nonpolar residues in the binding pocket.
π-π Stacking: The aromatic ring of the benzoyl group can stack with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein. acs.org
Studies on analogues of 2,7-diazaspiro[3.5]nonane have shown that this scaffold can effectively position functional groups to interact with key residues in a binding pocket. For instance, derivatives of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one have been shown to bind in the switch-II pocket of the KRAS G12C protein. nih.govresearchgate.net Molecular docking can help rationalize the observed activity of these compounds by revealing the precise nature of their interactions. nih.gov
Table 2: Predicted Chemical Interactions of 7-Benzoyl-2,7-diazaspiro[3.5]nonane in a Hypothetical Binding Pocket
| Interaction Type | Potential Interacting Residues |
| Hydrogen Bond | Asp, Glu, Ser, Thr |
| Hydrophobic Interaction | Leu, Val, Ile, Ala |
| π-π Stacking | Phe, Tyr, Trp |
This table illustrates the types of amino acid residues that could potentially interact with the specified functional groups of the molecule based on general principles of molecular recognition.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Analyses
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govnih.gov These analyses are crucial for optimizing lead compounds in drug discovery. nih.gov
For a series of 7-benzoyl-2,7-diazaspiro[3.5]nonane analogues, a QSAR study would involve:
Data Set Preparation: A collection of analogues with experimentally determined biological activities (e.g., IC50 values) is assembled. mdpi.com
Descriptor Calculation: A wide range of molecular descriptors are calculated for each analogue. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the biological activity. mdpi.com
Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability. nih.gov
A well-validated QSAR model can be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds. researchgate.net Similarly, QSPR models can predict important properties like solubility, lipophilicity (logP), and metabolic stability, which are critical for drug development.
Table 3: Example of a Simplified QSAR Equation for a Series of Analogues
pIC50 = c0 + c1LogP + c2PSA + c3*MW
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, LogP is the lipophilicity, PSA is the polar surface area, MW is the molecular weight, and c0, c1, c2, and c3 are coefficients determined by the regression analysis. This is a generic example and a real QSAR model would likely involve more complex descriptors.
Theoretical Evaluation of Bioisosteric Replacements in Spirocyclic Design
Bioisosterism is a strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic properties. spirochem.comcambridgemedchemconsulting.com Computational methods are invaluable for the theoretical evaluation of potential bioisosteric replacements before undertaking synthetic efforts. nih.gov
In the context of 7-benzoyl-2,7-diazaspiro[3.5]nonane, several bioisosteric replacements could be considered:
Benzoyl Group Replacement: The benzoyl group could be replaced with other aromatic or heteroaromatic rings to explore different substitution patterns and electronic properties. cambridgemedchemconsulting.com For example, replacing the phenyl ring with a pyridine (B92270) or thiophene (B33073) could alter hydrogen bonding capabilities and metabolic stability.
Amide Bond Isosteres: The amide bond of the benzoyl group could be replaced with isosteres like a reverse amide, an ester, or a ketone to modulate its chemical stability and hydrogen bonding pattern.
Computational tools can predict how these bioisosteric replacements would affect the molecule's conformation, electronic distribution, and binding interactions. cresset-group.com This allows for a rational, in silico screening of potential modifications, prioritizing those that are most likely to lead to improved drug candidates.
Table 4: Potential Bioisosteric Replacements for the Benzoyl Moiety
| Original Group | Potential Bioisostere | Rationale for Replacement |
| Phenyl ring | Pyridyl, Thienyl | Altered electronics, potential for new H-bonds |
| Amide linker | Ester, Ketone | Modified H-bonding, altered metabolic stability |
This table provides examples of common bioisosteric replacements and the general reasoning behind their consideration in drug design.
Advanced Synthetic Utility and Chemical Research Applications of the 2,7 Diazaspiro 3.5 Nonane Scaffold
Q & A
Q. What are the standard synthetic routes for preparing 7-benzoyl-2,7-diazaspiro[3.5]nonane derivatives?
The synthesis typically involves functionalizing the 2,7-diazaspiro[3.5]nonane scaffold. A common method includes:
- Boc deprotection : Treating tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate with trifluoroacetic acid (TFA) in dichloromethane (CH₂Cl₂) to remove the Boc group .
- Acylation : Reacting the free amine with benzoyl chloride in the presence of triethylamine (TEA) at 0°C, followed by purification via flash chromatography (e.g., 2% MeOH in CH₂Cl₂) to yield 7-benzoyl derivatives. Yields average ~75% .
- Salt formation : Converting the product to oxalate salts using oxalic acid in diethyl ether for improved stability .
Q. How is the structural integrity of 7-benzoyl-2,7-diazaspiro[3.5]nonane confirmed experimentally?
Key techniques include:
- ¹H/¹³C NMR spectroscopy : Characteristic signals (e.g., δ 7.36–7.44 ppm for benzoyl protons, δ 170.5 ppm for carbonyl carbons) confirm substitution patterns .
- Elemental analysis : Validates purity and stoichiometry (e.g., C, H, N percentages within 0.02% of calculated values) .
- Chromatography : Flash chromatography with gradients like hexane/EtOAc or MeOH/CH₂Cl₂ ensures purity (>95%) .
Q. What structural features make 7-benzoyl-2,7-diazaspiro[3.5]nonane a promising scaffold for drug discovery?
- Spirocyclic rigidity : Enhances metabolic stability and enforces specific conformations for target binding .
- Dual nitrogen atoms : Facilitate hydrogen bonding with biological targets (e.g., sigma receptors) and allow further derivatization .
- Benzoyl group : Modulates lipophilicity and π-π interactions, influencing receptor affinity .
Q. Which biological targets are commonly associated with 7-benzoyl-2,7-diazaspiro[3.5]nonane derivatives?
- Sigma-1 receptors (S1R) : High binding affinity (Ki ~2.7–27 nM) due to interactions with Glu172 via salt bridges .
- Enzymes : Potential modulation of proteases or kinases via spirocyclic core interactions .
Advanced Research Questions
Q. How can reaction yields for 7-benzoyl-2,7-diazaspiro[3.5]nonane synthesis be optimized?
- Temperature control : Slow addition of acyl chlorides at 0°C minimizes side reactions .
- Solvent selection : Anhydrous CH₂Cl₂ reduces hydrolysis of reactive intermediates .
- Purification tuning : Adjusting MeOH ratios in eluents improves resolution of polar byproducts .
Q. What computational strategies are used to predict the binding modes of 7-benzoyl-2,7-diazaspiro[3.5]nonane derivatives?
- Molecular docking : Simulations reveal salt bridges between the protonated amine and Glu172 in S1R .
- QSAR modeling : Correlates substituent electronegativity with S1R/S2R selectivity (e.g., benzoyl vs. phenethyl groups) .
Q. How does in vivo efficacy of 7-benzoyl-2,7-diazaspiro[3.5]nonane derivatives compare to established sigma receptor ligands?
- Antiallodynic effects : Derivatives like 4b and 5b achieve full mechanical hypersensitivity reversal at 20 mg/kg, outperforming BD-1063 (40 mg/kg) in murine models .
- Mechanism validation : PRE-084 (S1R agonist) reverses antiallodynia, confirming S1R antagonism as the primary pathway .
Q. What structural modifications enhance S1R/S2R subtype selectivity in 7-benzoyl-2,7-diazaspiro[3.5]nonane derivatives?
- Amide vs. alkyl substitutions : Amide groups (e.g., compound 5b) improve S1R affinity (Ki = 13 nM) but reduce S2R selectivity .
- Spiro scaffold rigidity : 2,7-Diazaspiro[3.5]nonane outperforms diazabicyclo[4.3.0]nonane in binding due to reduced conformational flexibility .
Q. How can stereochemical challenges in spirocyclic synthesis be addressed?
Q. What contradictions exist in reported binding data for 7-benzoyl-2,7-diazaspiro[3.5]nonane derivatives?
- Affinity vs. functional activity : Compound 4b (Ki S1R = 2.7 nM) shows weaker in vivo efficacy than 5b (Ki S1R = 13 nM), suggesting off-target effects .
- Scaffold dependence : Diazabicyclo derivatives exhibit lower affinity despite structural similarity, highlighting scaffold-specific pharmacophore requirements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
